molecular formula C10H13N5 B14881304 N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine

Cat. No.: B14881304
M. Wt: 203.24 g/mol
InChI Key: NWICJHOWZULHGL-UHFFFAOYSA-N
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Description

N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is a heterocyclic compound that features a pyrrole ring fused to a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyridazine compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.

Scientific Research Applications

N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s pyrrole and pyridazine rings allow it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)ethane-1,2-diamine is unique due to its specific combination of pyrrole and pyridazine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N'-(6-pyrrol-1-ylpyridazin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H13N5/c11-5-6-12-9-3-4-10(14-13-9)15-7-1-2-8-15/h1-4,7-8H,5-6,11H2,(H,12,13)

InChI Key

NWICJHOWZULHGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCN

Origin of Product

United States

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